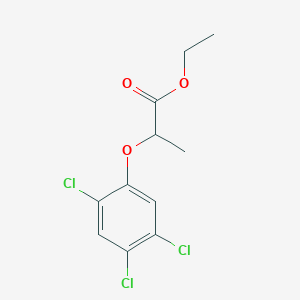
ethyl 2-(2,4,5-trichlorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-(2,4,5-trichlorophenoxy)propanoate is an organic compound known for its use as a phenoxy herbicide and plant growth regulator. It is structurally related to 2,4,5-trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group. This compound is known for its ability to mimic the plant hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of ethyl 2-(2,4,5-trichlorophenoxy)propionate follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2-(2,4,5-trichlorophenoxy)propionic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
ethyl 2-(2,4,5-trichlorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development due to its ability to mimic IAA.
Medicine: Explored for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Mecanismo De Acción
The compound exerts its effects by mimicking the plant hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparación Con Compuestos Similares
ethyl 2-(2,4,5-trichlorophenoxy)propanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar growth-regulating properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Structurally similar but with an acetic acid side chain instead of a propionate group.
Methyl 2-(2,4,5-trichlorophenoxy)propionate: The methyl ester analog of the compound
The uniqueness of ethyl 2-(2,4,5-trichlorophenoxy)propionate lies in its specific ester group, which influences its solubility, reactivity, and biological activity.
Propiedades
Número CAS |
10463-02-2 |
|---|---|
Fórmula molecular |
C11H11Cl3O3 |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
ethyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-3-16-11(15)6(2)17-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3 |
Clave InChI |
KPHBYKLGXIRBSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Key on ui other cas no. |
10463-02-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















